6,8-Dichloro-2-cyclopropylquinoline-4-carboxylic acid 6,8-Dichloro-2-cyclopropylquinoline-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18374202
InChI: InChI=1S/C13H9Cl2NO2/c14-7-3-8-9(13(17)18)5-11(6-1-2-6)16-12(8)10(15)4-7/h3-6H,1-2H2,(H,17,18)
SMILES:
Molecular Formula: C13H9Cl2NO2
Molecular Weight: 282.12 g/mol

6,8-Dichloro-2-cyclopropylquinoline-4-carboxylic acid

CAS No.:

Cat. No.: VC18374202

Molecular Formula: C13H9Cl2NO2

Molecular Weight: 282.12 g/mol

* For research use only. Not for human or veterinary use.

6,8-Dichloro-2-cyclopropylquinoline-4-carboxylic acid -

Specification

Molecular Formula C13H9Cl2NO2
Molecular Weight 282.12 g/mol
IUPAC Name 6,8-dichloro-2-cyclopropylquinoline-4-carboxylic acid
Standard InChI InChI=1S/C13H9Cl2NO2/c14-7-3-8-9(13(17)18)5-11(6-1-2-6)16-12(8)10(15)4-7/h3-6H,1-2H2,(H,17,18)
Standard InChI Key JMEBTDCRYFAOBR-UHFFFAOYSA-N
Canonical SMILES C1CC1C2=NC3=C(C=C(C=C3Cl)Cl)C(=C2)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

The quinoline scaffold of 6,8-dichloro-2-cyclopropylquinoline-4-carboxylic acid is central to its bioactivity. The chlorine atoms at positions 6 and 8 enhance electron-withdrawing effects, potentially increasing binding affinity to biological targets. The cyclopropyl group at position 2 introduces steric constraints that may improve metabolic stability, while the carboxylic acid at position 4 contributes to solubility and hydrogen-bonding interactions .

Molecular Characteristics

PropertyValue
Molecular FormulaC13H9Cl2NO2\text{C}_{13}\text{H}_{9}\text{Cl}_{2}\text{NO}_{2}
Molecular Weight282.12 g/mol
IUPAC Name6,8-Dichloro-2-cyclopropylquinoline-4-carboxylic acid
CAS NumberNot publicly disclosed

The compound’s logP (octanol-water partition coefficient) and pKa remain uncharacterized in open literature, though the carboxylic acid group suggests moderate aqueous solubility at physiological pH.

Synthesis and Characterization

Synthetic Pathways

The synthesis of 6,8-dichloro-2-cyclopropylquinoline-4-carboxylic acid involves multi-step organic reactions, typically starting from simpler quinoline precursors. A common route includes:

  • Chlorination: Introduction of chlorine atoms at positions 6 and 8 via electrophilic aromatic substitution using reagents like Cl2\text{Cl}_2 or SO2Cl2\text{SO}_2\text{Cl}_2.

  • Cyclopropanation: Attachment of the cyclopropyl group through cross-coupling reactions, such as Suzuki-Miyaura coupling with cyclopropylboronic acid .

  • Carboxylic Acid Formation: Oxidation of a methyl or hydroxymethyl group at position 4 to a carboxylic acid using potassium permanganate (KMnO4\text{KMnO}_4) or Jones reagent.

Reaction conditions (e.g., temperature, solvent polarity) critically influence yield and purity. For instance, chlorination at elevated temperatures (80–100°C) in dichloromethane achieves >80% conversion, while cyclopropanation requires palladium catalysts under inert atmospheres .

Analytical Characterization

Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are employed for structural validation:

  • 1H^1\text{H} NMR: Peaks at δ 1.2–1.5 ppm correspond to cyclopropyl protons, while aromatic protons resonate at δ 7.5–8.5 ppm.

  • 13C^{13}\text{C} NMR: The carboxylic carbon appears near δ 170 ppm, with quinoline carbons spanning δ 120–150 ppm.

  • High-Resolution MS: A molecular ion peak at m/z 282.12 confirms the molecular weight.

Biological Activities and Mechanisms

Antimicrobial Efficacy

Quinoline derivatives are renowned for their antimicrobial properties. 6,8-Dichloro-2-cyclopropylquinoline-4-carboxylic acid demonstrates broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). Mechanistically, the compound interferes with DNA gyrase, an enzyme essential for bacterial DNA replication, by binding to its ATPase domain . The chlorine substituents enhance this interaction through hydrophobic and halogen-bonding effects .

Pharmacological Applications and Comparative Analysis

Therapeutic Prospects

The compound’s dual antimicrobial and anti-inflammatory activities position it as a candidate for polymicrobial infections complicated by inflammation, such as periodontal disease. Patent WO2013064465A1 highlights its inclusion in formulations for topical antibiotics .

Structural Analogues and Activity Trends

A comparative analysis of quinoline derivatives reveals structure-activity relationships (SAR):

CompoundSubstituentsMIC (µg/mL) S. aureusCOX-2 IC50 (µM)
6,8-Dichloro-2-cyclopropylquinoline-4-carboxylic acid6-Cl, 8-Cl, 2-cyclopropyl, 4-COOH1.212.3
6-Chloro-4-phenylquinoline-3-carboxylic acid 6-Cl, 4-Ph, 3-COOH4.838.7
8-Fluoro-2-piperidinylquinoline 8-F, 2-piperidinyl0.9N/A

The data underscore the importance of chlorine and cyclopropyl groups in enhancing antimicrobial potency, while the carboxylic acid is pivotal for anti-inflammatory activity .

Recent Developments and Future Directions

Despite its promise, 6,8-dichloro-2-cyclopropylquinoline-4-carboxylic acid remains in preclinical stages. Patent WO2013064465A1 (2012) describes its synthesis but lacks in vivo efficacy data . Recent trends emphasize hybrid molecules combining quinolines with azoles or β-lactams to combat resistance .

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